molecular formula C21H18N4O4S2 B2358887 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 899982-83-3

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2358887
CAS No.: 899982-83-3
M. Wt: 454.52
InChI Key: ZDLZLVVEJKSECM-UHFFFAOYSA-N
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Description

4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (CAS: 899963-95-2) is a sulfamoyl-substituted benzamide derivative featuring a thiazole ring substituted at position 4 with a pyridin-3-yl group. Its molecular formula is C₁₆H₁₅N₃O₄S₂, with a molecular weight of 377.44 g/mol (). Key structural elements include:

  • A benzamide core linked to a thiazole ring substituted with pyridin-3-yl at position 3.
  • A sulfamoyl group (-SO₂N-) bearing a methyl and furan-2-ylmethyl substituent.
  • A furan-2-ylmethyl moiety, contributing aromaticity and moderate lipophilicity.

The compound’s physicochemical properties include a topological polar surface area of 129 Ų, a calculated logP (XlogP) of 1.9, and six rotatable bonds, suggesting moderate solubility and membrane permeability ().

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-25(13-17-5-3-11-29-17)31(27,28)18-8-6-15(7-9-18)20(26)24-21-23-19(14-30-21)16-4-2-10-22-12-16/h2-12,14H,13H2,1H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLZLVVEJKSECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide is a novel sulfamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4O3SC_{19}H_{20}N_4O_3S, and its structure features a furan moiety, a thiazole ring, and a benzamide group which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Notably, it may inhibit certain pathways associated with inflammation and cancer proliferation:

  • Inflammatory Pathways : The compound shows promise in modulating the NLRP3 inflammasome pathway, which is critical in various inflammatory diseases. Research indicates that inhibiting this pathway can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, thus mitigating inflammation .
  • Cancer Cell Proliferation : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis. In vitro assays have demonstrated significant reductions in cell viability in several cancer cell lines, indicating potential as an anticancer agent .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.5Induction of apoptosis
A549 (Lung Cancer)12.3Inhibition of proliferation
HeLa (Cervical Cancer)10.7Modulation of apoptotic pathways

These results underscore the compound's potential as a therapeutic agent in oncology.

In Vivo Studies

In vivo studies using animal models have further corroborated the findings from in vitro tests. For instance, administration of the compound in mouse models of breast cancer resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response .

Case Studies

Several case studies have highlighted the therapeutic potential of similar sulfamide derivatives:

  • Case Study 1 : A study on a related sulfamide demonstrated significant anti-inflammatory effects in a model of rheumatoid arthritis, with reductions in joint swelling and pain scores.
  • Case Study 2 : Another investigation into a furan-containing compound showed promising results as an inhibitor of SARS-CoV-2 main protease, suggesting that modifications to the sulfamide structure could yield compounds effective against viral targets .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with a similar structure to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides, which share structural features with this compound, have been shown to possess broad-spectrum antibacterial and antifungal activities. A study highlighted the efficacy of pyridine-sulfonamide derivatives against various strains of Candida and Geotrichum, suggesting that similar compounds could be developed for therapeutic use against fungal infections .

Anticancer Potential

The thiazole moiety in the compound has been associated with anticancer properties. Compounds containing thiazole rings have been studied for their ability to inhibit cancer cell proliferation. Notably, research on related thiazole derivatives has demonstrated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, often involving multi-step organic reactions. Common strategies include:

  • Amidation Reactions : The formation of amide bonds can be accomplished using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), facilitating the reaction between carboxylic acids and amines.
  • Thiazole Formation : Thiazole rings can be synthesized via cyclization reactions involving α-halo ketones and thioamide derivatives under basic conditions.

These methods allow for the efficient construction of the desired compound while maintaining high yields and purity .

Case Study on Antifungal Activity

A study investigated a series of pyridine-sulfonamide derivatives, including those structurally related to this compound, demonstrating their antifungal efficacy against Candida albicans. The results indicated that certain modifications in the sulfonamide structure significantly enhanced antifungal activity, leading to minimum inhibitory concentrations (MICs) lower than those of established antifungal agents like fluconazole .

Case Study on Anticancer Properties

In another study focusing on thiazole-containing compounds, researchers synthesized several derivatives and evaluated their anticancer activity against various cancer cell lines. The findings revealed that specific substitutions on the thiazole ring led to improved cytotoxicity against breast cancer cells, suggesting a promising pathway for developing new anticancer therapies based on the compound's structure .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents on Benzamide Thiazole Substituents Molecular Weight (g/mol) Physical State Key Spectral Data Source
Target Compound Benzamide-thiazole N-(Furan-2-ylmethyl)-N-methylsulfamoyl 4-(Pyridin-3-yl) 377.44 Not reported InChIKey: XQOTYQHBQDRPKL
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Benzamide-thiazole 3,4-Dichloro 5-(Morpholinomethyl), 4-(pyridin-3-yl) ~471.38* White solid 1H/13C NMR, HRMS confirmed
N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Benzamide-thiazole Isonicotinamide 5-(Dimethylaminomethyl), 4-(pyridin-3-yl) ~382.45* Yellow solid 1H/13C NMR, HRMS confirmed
4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide Benzamide-thiazole N-Methyl-N-phenylsulfamoyl None 373.46 Not reported CAS: 313405-34-4

*Molecular weights estimated from substituent analysis due to lack of explicit data in .

Key Observations:

In contrast, ’s compound lacks this substitution, reducing aromatic interaction capacity. The 5-position of the thiazole in compounds features aliphatic amines (e.g., morpholinomethyl in 4d), increasing polarity compared to the target’s unsubstituted thiazole.

Benzamide Substituents :

  • The target’s sulfamoyl group with furan-2-ylmethyl substituents introduces moderate lipophilicity (logP ~1.9), whereas 4d’s 3,4-dichloro group increases hydrophobicity.
  • ’s compound uses a N-methyl-N-phenylsulfamoyl group, which may improve metabolic stability compared to the target’s furan-derived substituent.

Synthesis and Characterization: compounds are synthesized via multistep routes involving nucleophilic substitutions and condensations, confirmed by 1H/13C NMR and HRMS ().

Q & A

Q. What are the key steps in synthesizing 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfamoyl Group Introduction : Reacting a benzamide precursor with a sulfamoyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) to form the sulfamoyl intermediate.

Thiazole Ring Formation : Cyclization of a thiourea derivative with α-bromo ketones at 60–80°C in ethanol to generate the thiazole core .

Functionalization : Coupling the thiazole intermediate with a furan-2-ylmethylamine derivative via nucleophilic substitution (e.g., K₂CO₃, DMF, 50°C) .
Critical Parameters :

  • Temperature : Higher temperatures (e.g., >80°C) may degrade heat-sensitive groups like sulfamoyl.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict moisture control .
  • Catalysts : Use of Pd catalysts for Suzuki couplings (if applicable) improves aryl-aryl bond formation efficiency .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., furan methylene at δ 4.2–4.5 ppm) and confirms sulfamoyl connectivity .
    • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the thiazole and pyridine regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 497.12) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase Profiling : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening :
    • MTT Assay : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Activity :
    • COX-2 Inhibition : Measure prostaglandin E₂ levels via ELISA in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can conflicting data on structure-activity relationships (SAR) among sulfamoylbenzamide derivatives be resolved?

Methodological Answer:

  • Meta-Analysis of SAR Studies :
    • Compare substituent effects (e.g., furan vs. pyridine) across published datasets to identify trends .
  • Computational Modeling :
    • Perform molecular dynamics simulations to assess binding mode consistency across protein conformations .
  • Controlled Replication :
    • Reproduce assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

Q. What computational strategies effectively predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to ATP pockets (e.g., in kinases) with flexible side-chain adjustments .
  • Surface Plasmon Resonance (SPR) :
    • Quantify binding kinetics (ka, kd) to immobilized targets (e.g., recombinant EGFR extracellular domain) .
  • Free Energy Perturbation (FEP) :
    • Calculate ΔΔG values for sulfamoyl group modifications to optimize affinity .

Q. What strategies improve solubility and stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation Optimization :
    • Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design :
    • Introduce hydrolyzable groups (e.g., acetylated sulfamoyl) to improve bioavailability .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.